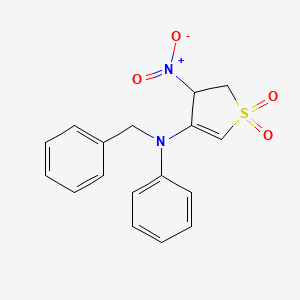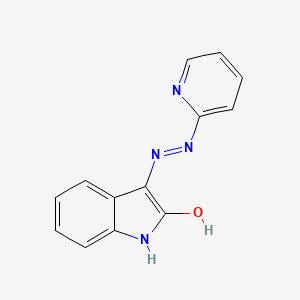![molecular formula C17H24N2O2 B5157193 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various medical and research purposes since the mid-1930s. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Quinacrine has been used as an antimalarial drug, a treatment for certain autoimmune diseases, and as a research tool in biochemistry and molecular biology.
Mécanisme D'action
The exact mechanism of action of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol is not fully understood, but it is thought to interact with DNA and RNA by intercalation between the base pairs. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes such as DNA replication and transcription.
Biochemical and physiological effects:
Quinacrine has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of certain cancer cells, as well as to modulate the immune system by suppressing the activity of certain immune cells. Quinacrine has also been shown to have anti-inflammatory properties, and has been used to treat conditions such as lupus and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Quinacrine has several advantages as a research tool, including its ability to label DNA and RNA, its ability to intercalate with DNA and RNA, and its ability to modulate immune function. However, there are also limitations to its use, including its potential toxicity to cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol. One area of interest is the development of new 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol derivatives with improved properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a treatment for certain types of cancer, as well as for other immune-related disorders. Additionally, the use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a research tool to study the structure and function of proteins and other biomolecules is an area of ongoing research.
Méthodes De Synthèse
Quinacrine is synthesized by the reaction of 8-aminoquinoline with formaldehyde and dimethylamine. The resulting product is then reacted with isobutyl chloroformate to form the isobutoxy group. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
Quinacrine has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent dye to label DNA and RNA, as well as a tool to study the structure and function of proteins. Quinacrine has also been used to study the mechanisms of action of certain drugs, as well as to investigate the effects of various environmental toxins on cells.
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)10-21-13-6-7-16-14(8-13)17(20)15(9-19(4)5)12(3)18-16/h6-8,11H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCLNUFGJNQCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


